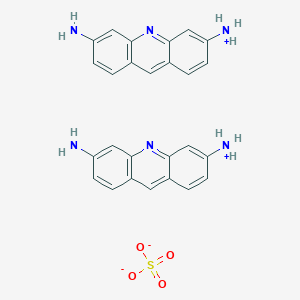

(6-aminoacridin-3-yl)azanium;sulfate

Vue d'ensemble

Description

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula ( \text{C}_4\text{H}_6\text{O}_4 ). It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. Succinic acid is naturally found in various plants and animal tissues and has significant industrial and biological importance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Succinic acid can be synthesized through several methods:

Hydrogenation of Maleic Acid or Maleic Anhydride: This process involves the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of a catalyst such as palladium or nickel.

Fermentation: Certain bacteria, such as Actinobacillus succinogenes, can produce succinic acid through the fermentation of glucose or other carbohydrates under anaerobic conditions.

Industrial Production Methods:

Petrochemical Process: Succinic acid is industrially produced from maleic anhydride, which is derived from butane. The maleic anhydride is hydrogenated to produce succinic acid.

Biotechnological Process: The biotechnological production of succinic acid involves the fermentation of renewable feedstocks like glucose using genetically modified microorganisms.

Types of Reactions:

Oxidation: Succinic acid can be oxidized to fumaric acid.

Reduction: It can be reduced to butanediol.

Dehydration: Dehydration of succinic acid results in the formation of succinic anhydride.

Esterification: Succinic acid reacts with alcohols to form esters, such as diethyl succinate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using catalysts like palladium or nickel.

Dehydration: Heating succinic acid in the presence of a dehydrating agent like phosphorus pentoxide.

Esterification: Acidic conditions with alcohols, typically using sulfuric acid as a catalyst.

Major Products:

Fumaric Acid: Formed through oxidation.

Butanediol: Formed through reduction.

Succinic Anhydride: Formed through dehydration.

Diethyl Succinate: Formed through esterification.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

The acridine scaffold is known for its potential as an anticancer agent. Compounds derived from 6-aminoacridine have been investigated for their ability to intercalate into DNA, thereby inhibiting DNA replication and transcription in cancer cells. For instance, derivatives like 9-aminoacridine are recognized for their antiproliferative effects against various cancer cell lines . Studies have shown that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication, making them valuable in cancer therapy .

Antimicrobial Activity

Research has demonstrated that acridine derivatives exhibit antimicrobial properties. (6-aminoacridin-3-yl)azanium; sulfate has shown efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial DNA synthesis, which is critical for the survival of these organisms .

Antimalarial Applications

Acridine derivatives have also been explored for their antimalarial activities. Compounds such as quinacrine, a 9-aminoacridine derivative, have been effective against Plasmodium species by targeting the parasite's DNA topoisomerase II . The ability of these compounds to intercalate into DNA makes them promising candidates for developing new antimalarial therapies.

Molecular Biology

DNA Binding Studies

The interaction of (6-aminoacridin-3-yl)azanium; sulfate with nucleic acids has been a significant area of research. Studies indicate that this compound can stabilize short DNA duplexes through intercalation, enhancing the thermal stability of these structures . Such properties are crucial in designing nucleic acid-based therapies and diagnostics.

Fluorescent Probes

Due to its fluorescent properties, (6-aminoacridin-3-yl)azanium; sulfate has been utilized as a fluorescent probe in biological imaging. Its ability to bind selectively to nucleic acids allows for the visualization of cellular processes involving DNA and RNA . This application is particularly relevant in cancer research where tracking cellular changes is vital.

Environmental Applications

Dyes in Aquaculture

Acridine derivatives have been used as dyes in aquaculture, where they play roles in enhancing the coloration of fish and other aquatic organisms. However, concerns regarding their toxicity and environmental impact necessitate careful regulation and study .

Pollution Detection

The chemical properties of (6-aminoacridin-3-yl)azanium; sulfate make it suitable for detecting pollutants in aquatic environments. Its interactions with various contaminants can be leveraged to develop sensitive detection methods for environmental monitoring .

Case Studies and Research Findings

Mécanisme D'action

Succinic acid functions as an intermediate in the citric acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is part of the process that generates adenosine triphosphate (ATP), the primary energy carrier in cells. Succinic acid also acts as a signaling molecule, influencing gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Fumaric Acid: An isomer of succinic acid, differing in the arrangement of the carboxyl groups.

Maleic Acid: Another isomer, which can be hydrogenated to produce succinic acid.

Glutaric Acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.

Uniqueness: Succinic acid is unique due to its role in the citric acid cycle and its ability to act as a metabolic intermediate and signaling molecule. Its versatility in industrial applications, particularly in the production of biodegradable plastics and as a precursor for various chemicals, sets it apart from other similar compounds .

Propriétés

IUPAC Name |

(6-aminoacridin-3-yl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.